1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride
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Overview
Description
1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride can be achieved through various synthetic routes. One common method involves a three-step process:
Formation of a domino imine: This step involves the reaction of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles.
Intramolecular annulation: The addition of propargylamine to the acetylenes forms N-propargylenaminones.
Cyclization: Intramolecular cyclization catalyzed by Cs₂CO₃/DMSO results in the formation of the pyrrolopyrazine scaffold.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The use of solid alumina and room temperature conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying infectious diseases.
Medicine: Its potential antitumor and kinase inhibitory activities are of interest in cancer research and drug development.
Mechanism of Action
The mechanism of action of 1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit kinase activity, which is crucial in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrole(1,2-a)pyrazine 1,4-dione derivatives: These compounds have shown anticancer potential against lung and cervical cancer cells.
The uniqueness of this compound lies in its specific biological activities and the ease of its synthetic routes, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3.3ClH/c15-10-12-4-1-2-6-14(12)17-9-8-16-7-3-5-13(16)11-17;;;/h1-2,4,6,13H,3,5,7-11,15H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNUEOJINLKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC=CC=C3CN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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